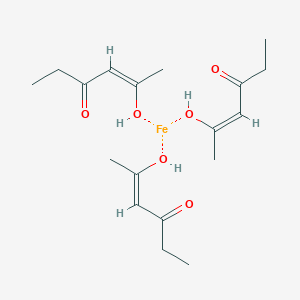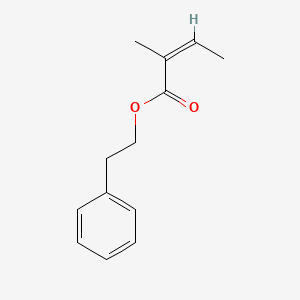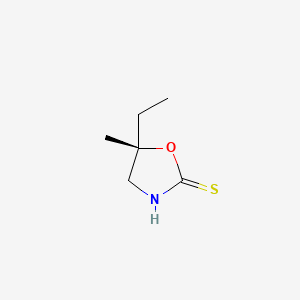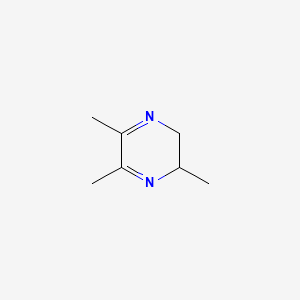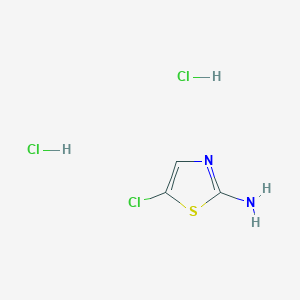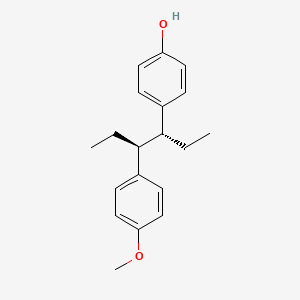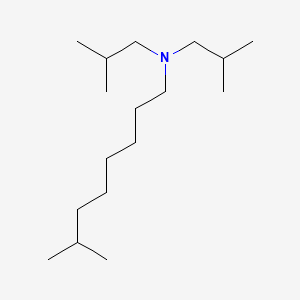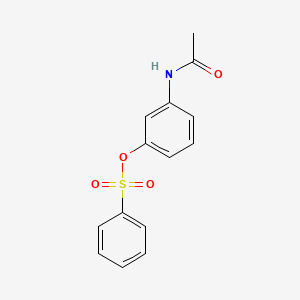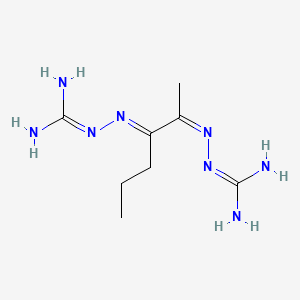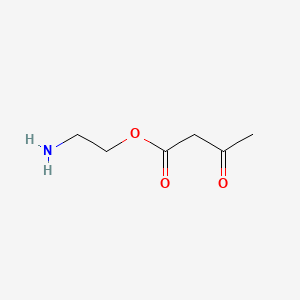
2-Aminoethyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl acetoacetate is an organic compound that contains both an amino group and an ester functional group. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both amino and ester groups makes it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethyl acetoacetate can be synthesized through the reaction of ethyl acetoacetate with ethylenediamine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:
CH3COCH2COOEt+NH2CH2CH2NH2→CH3COCH2COOCH2CH2NH2+EtOH
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminoethyl acetoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, including potential drugs for various diseases.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl acetoacetate involves its ability to act as a nucleophile due to the presence of the amino group. It can participate in various nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of 2-Aminoethyl acetoacetate.
Methyl acetoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Aminoethyl acetate: Lacks the keto group present in this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
85392-54-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-aminoethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)4-6(9)10-3-2-7/h2-4,7H2,1H3 |
InChI Key |
NIIUJQKKZSKFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






